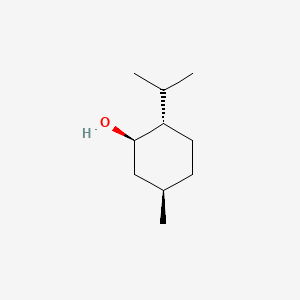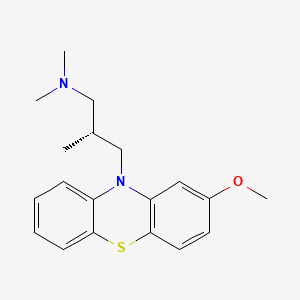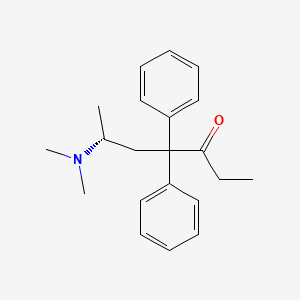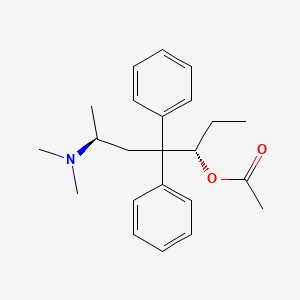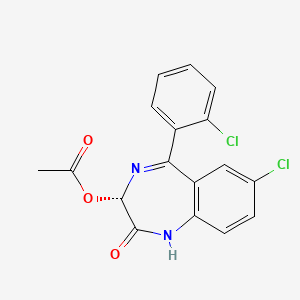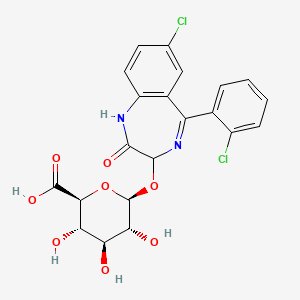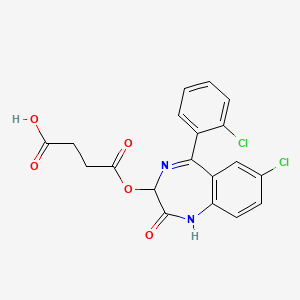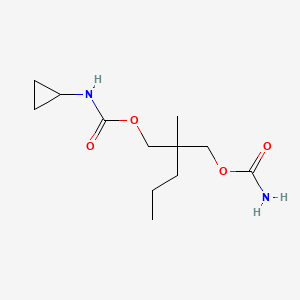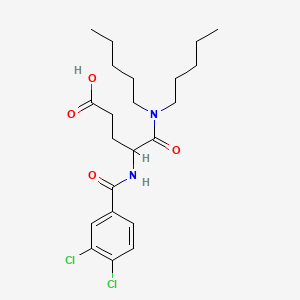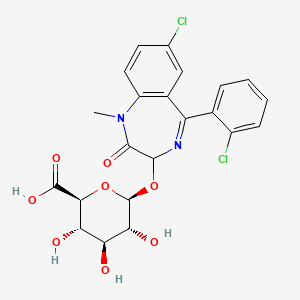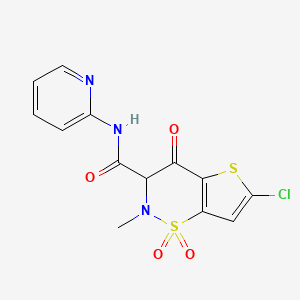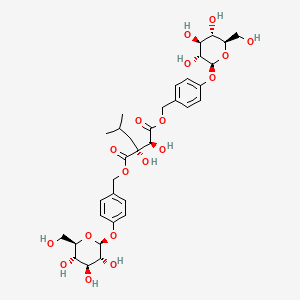
Lexithromycin
Übersicht
Beschreibung
Lexithromycin, also known as Erythromycin A 9-methoxime, is a semi-synthetic derivative of erythromycin. It belongs to the macrolide class of antibiotics and exhibits antibacterial activity. This compound is known for its improved pH stability and hydrophobicity, which enhances its absorption in vivo .
Wissenschaftliche Forschungsanwendungen
Lexithromycin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying macrolide antibiotics and their derivatives.
Biology: Investigated for its antibacterial properties against various bacterial strains.
Medicine: Explored for its potential use in treating bacterial infections, including those caused by resistant strains.
Industry: Utilized in the development of new antibiotics and pharmaceutical formulations
Wirkmechanismus
Target of Action
Lexithromycin, a derivative of erythromycin A, primarily targets bacterial ribosomes . It binds to the 50S subunit of bacterial ribosomes , which are essential for protein synthesis in bacteria . By targeting these ribosomes, this compound can effectively inhibit bacterial growth .
Mode of Action
This compound acts by inhibiting the transpeptidation/translocation step of protein synthesis and by inhibiting the assembly of the 50S ribosomal subunit . This results in the control of various bacterial infections . The strong affinity of macrolides, including this compound, for bacterial ribosomes, supports their broad-spectrum antibacterial activities .
Biochemical Pathways
This compound, like other macrolides, affects major metabolic pathways such as central carbon metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway . By inhibiting protein synthesis, this compound can disrupt these pathways and affect the growth and survival of bacteria .
Pharmacokinetics
This compound is primarily metabolised by cytochrome P450 (CYP) 3A isozymes and has an active metabolite, 14-hydroxyclarithromycin . The reported mean values of total body clearance and renal clearance in adults have ranged from 29.2 to 58.1 L/h and 6.7 to 12.8 L/h, respectively . These properties impact the bioavailability of this compound and its effectiveness in treating infections .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By binding to the 50S subunit of bacterial ribosomes and inhibiting protein synthesis, this compound prevents bacteria from growing and reproducing . This makes this compound effective in treating various bacterial infections .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to avoid release of this compound into the environment due to its potential impact on non-target organisms . Furthermore, the effectiveness of this compound can be affected by the presence of other substances in the environment, such as other drugs that interact with the same metabolic pathways .
Biochemische Analyse
Biochemical Properties
Lexithromycin, like other macrolides, prevents protein synthesis by binding to the ribosome at the polypeptide exit tunnel . This interaction inhibits the process of translation, thereby preventing the synthesis of essential proteins required for bacterial growth and survival .
Cellular Effects
This compound has been shown to reduce the intracellular accumulation of viral RNA and virus spread, as well as prevent virus-induced cell death, by inhibiting the SARS-CoV-2 entry into cells . This suggests that this compound may have potential antiviral properties in addition to its antibacterial activity.
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of protein synthesis in bacteria. It achieves this by binding to the ribosome, specifically at the polypeptide exit tunnel . This binding prevents the elongation of the polypeptide chain, thereby inhibiting protein synthesis .
Temporal Effects in Laboratory Settings
It is known that the effects of antibiotics can change over time due to factors such as drug stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound dosage in animal models have not been extensively studied. It is generally understood that the effects of antibiotics can vary with different dosages, with potential threshold effects and toxic or adverse effects at high doses .
Transport and Distribution
After this compound enters the systemic circulation, it is distributed to the body’s tissues . Distribution is generally uneven because of differences in blood perfusion, tissue binding (e.g., because of lipid content), regional pH, and permeability of cell membranes .
Subcellular Localization
As an antibiotic, it is expected to localize primarily in the bacterial cells it targets, where it binds to the ribosomes to exert its antibacterial effects .
Vorbereitungsmethoden
Lexithromycin is synthesized by modifying erythromycin A. The key step involves the reaction of the 9-keto moiety of erythromycin A with methyl oxime, resulting in the formation of Erythromycin A 9-methoxime . This structural modification improves the compound’s stability and absorption properties. Industrial production methods typically involve large-scale synthesis using similar reaction conditions, ensuring high purity and yield .
Analyse Chemischer Reaktionen
Lexithromycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxime derivatives.
Reduction: Reduction reactions can convert the oxime group back to the original keto group.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Lexithromycin is compared with other macrolide antibiotics such as:
Erythromycin: The parent compound of this compound, known for its broad-spectrum antibacterial activity.
Azithromycin: A macrolide with a longer half-life and higher tissue penetration.
Clarithromycin: Another macrolide with improved acid stability and better oral absorption.
This compound is unique due to its enhanced pH stability and hydrophobicity, which improve its absorption and efficacy .
Eigenschaften
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H70N2O13/c1-15-26-38(10,46)31(42)21(4)28(39-48-14)19(2)17-36(8,45)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-37(9,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28+/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZGUSZNXKOMCQ-SQYJNGITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/OC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H70N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53066-26-5 | |
| Record name | Lexithromycin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053066265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LEXITHROMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QKO29734U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


